Lipophilicity Modulation: LogP Comparison with Diisobutyl Analog
The target compound exhibits an XLogP of 1.85, whereas the diisobutyl-substituted analog (4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide, CAS 850935-71-6) has an XLogP of 3.6 [1][2]. This 1.75 log unit difference indicates substantially lower lipophilicity, which is predicted to enhance aqueous solubility and reduce non-specific protein binding.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | 1.85 |
| Comparator Or Baseline | 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide: 3.6 |
| Quantified Difference | Δ = −1.75 log units |
| Conditions | Predicted values from ZINC20 (target) and PubChem XLogP3-AA (comparator) |
Why This Matters
Lower logP directly influences compound solubility and permeability; procurement decisions for ADME screening panels should account for this property divergence.
- [1] ZINC20 Database. ZINC1699638: 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide. XLogP = 1.853. View Source
- [2] PubChem Compound Summary. CID 2155600: 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide. XLogP3-AA = 3.6. View Source
